2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
IUPAC Name |
2-propan-2-yl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11;/h3-6,9,11,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLWGKCJODLEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include:
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol.
Temperature: Typically carried out at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinolines, which can have different biological and chemical properties.
Scientific Research Applications
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride, highlighting substituent effects:
Key Observations :
- Steric and Electronic Effects : The isopropyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or chlorine. This may influence binding affinity in biological targets or catalytic interactions .
- Reactivity : The unsaturated propenyl analog (Prop-1-en-2-yl) exhibits distinct reactivity due to its conjugated double bond, as evidenced by unique fragmentation patterns in MS analysis (e.g., M−C3H5+ peak at 100% intensity) .
- Solubility and Stability : Carboxylate esters (e.g., methyl ester derivative) enhance polarity and aqueous solubility, whereas halogenated analogs (e.g., 5-chloro) may exhibit altered stability under basic or oxidative conditions .
Spectroscopic Differentiation
NMR and MS Data :
- 2-(Propan-2-yl) Analog : Expected 1H NMR signals include a multiplet for the isopropyl group (δ 1.2–1.4 ppm) and a singlet for the NH proton (δ ~3.5 ppm).
- 2-(Prop-1-en-2-yl) Analog : Distinct 13C NMR shifts at δ 120–130 ppm confirm the presence of a conjugated double bond .
- 5-Chloro Analog : Characteristic chlorine isotopic patterns in MS (3:1 ratio for M+ and M+2 peaks) .
Commercial and Industrial Relevance
- Discontinued Analogs : Compounds like (5-phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride () are discontinued, likely due to stability or synthesis challenges, whereas the target compound remains commercially viable .
- Halogenated Derivatives: Bromo- or chloro-substituted variants (e.g., 5-bromo-1,2,3,4-tetrahydroquinoline HCl) are prioritized in drug discovery for their enhanced binding to aromatic receptors .
Biological Activity
Overview
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
- Molecular Formula : C12H16ClN
- Molecular Weight : 211.73 g/mol
- CAS Number : 1394042-86-4
The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for various biological assays and applications in medicinal chemistry .
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. It may modulate enzyme activity or bind to specific receptors. Understanding its mechanism is crucial for developing therapeutic strategies.
Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activities .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways .
Antioxidant Activity
Antioxidant properties have also been reported for tetrahydroquinoline derivatives. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibitory effects on bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Anticancer Mechanisms : In vitro experiments using human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting a potential role in cancer therapy.
- Antioxidant Activity Assessment : The antioxidant capacity was measured using DPPH and ABTS assays. Results showed that the compound effectively reduced oxidative stress markers and improved cellular viability under oxidative conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of substituted quinolines or cyclization of β-keto esters with substituted anilines. Critical parameters include:
- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation efficiency .
- Temperature control : Maintain 50–80°C during hydrogenation to prevent over-reduction.
- Acid catalysis : Use HCl in protic solvents (e.g., ethanol) for hydrochlorination .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C-NMR : Prioritize signals for the tetrahydroquinoline ring (δ 1.2–1.8 ppm for isopropyl CH₃, δ 2.5–3.5 ppm for CH₂ in the saturated ring) and the hydrochloride proton (broad singlet near δ 10–12 ppm) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ ions with accurate mass matching the molecular formula (C₁₂H₁₆NCl) .
- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹) and aromatic C–C vibrations (1450–1600 cm⁻¹) .
Q. What are the solubility properties of this compound in common organic solvents, and how do temperature and pH affect its stability?
- Methodological Answer :
- Solubility : Freely soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in ethanol, and sparingly soluble in water. Conduct solubility tests at 25°C and 50°C to optimize reaction conditions .
- Stability :
- pH : Stable in acidic conditions (pH 2–4); avoid alkaline media (pH > 8) to prevent decomposition.
- Temperature : Store at –20°C under inert gas (argon) to minimize oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Compare DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) with experimental data, focusing on ring current effects in the tetrahydroquinoline system .
- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations to refine predicted spectra .
- Synchrotron XRD : Resolve structural ambiguities by obtaining high-resolution single-crystal data (e.g., C–C bond lengths within ±0.002 Å accuracy) .
Q. What advanced crystallization techniques are recommended for obtaining high-quality single crystals suitable for X-ray diffraction studies?
- Methodological Answer :
- Slow evaporation : Use ethyl acetate/hexane (1:3 v/v) at 4°C over 7–10 days to grow crystals .
- Seeding : Introduce microcrystals from prior batches to induce controlled nucleation.
- Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol for data collection at 173 K .
Q. What strategies optimize catalytic hydrogenation conditions for reducing quinoline precursors while minimizing dehalogenation side reactions?
- Methodological Answer :
- Catalyst tuning : Use Pd/C with 5% loading and 40 psi H₂ pressure to balance activity and selectivity .
- Additives : Introduce pyridine (0.1 eq.) to suppress HCl-mediated dehalogenation .
- Reaction monitoring : Track progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc) and GC-MS to detect intermediates.
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Replicate studies in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Positive controls : Include reference compounds (e.g., chloroquine for antimalarial assays) to calibrate system sensitivity .
Methodological Framework Integration
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Pharmacophore modeling : Identify critical moieties (e.g., tetrahydroquinoline ring, isopropyl group) using software like MOE or Schrödinger .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity through systematic analog synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
